![molecular formula C17H18N4O2S B2568721 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone CAS No. 1421455-47-1](/img/structure/B2568721.png)

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

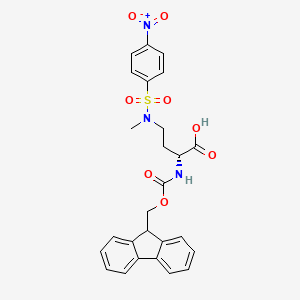

“(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone” is a complex organic compound. It appears as a white solid . The compound is characterized by the presence of a benzothiazole ring, an azetidine ring, and a pyrazole ring .

Synthesis Analysis

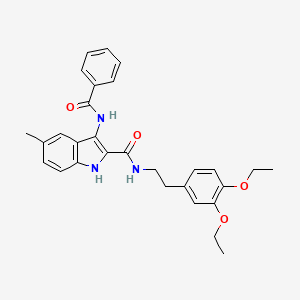

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .

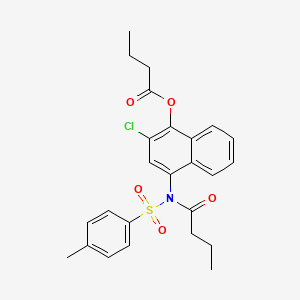

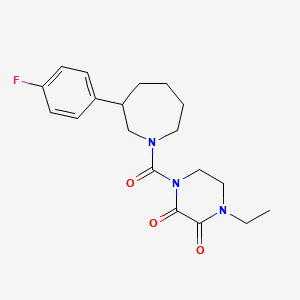

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The FTIR spectrum shows peaks corresponding to N–H stretching, C–H stretching in the triazole ring and aliphatic region, C=O symmetric stretching in the amide, and C=C stretching in the aromatic ring . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .

Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR spectra provide information about the functional groups and atomic environments in the molecule .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

Both benzothiazole and pyrazole derivatives have shown antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections.

Anti-Inflammatory Activity

Compounds containing benzothiazole and pyrazole have demonstrated anti-inflammatory activity . This indicates potential use in the treatment of inflammatory conditions.

Anticancer Activity

Benzothiazole and pyrazole derivatives have been associated with anticancer activity . This suggests potential applications in cancer therapy.

Antidiabetic Agents

Pyrazole derivatives have been found to act as antidiabetic agents . This suggests potential use in the treatment of diabetes.

Neuroprotective Agents

Thiazole derivatives have shown neuroprotective effects . This indicates potential use in the treatment of neurodegenerative diseases.

Antituberculosis Activity

Pyrazole derivatives have been associated with antituberculosis activity . This suggests potential use in the treatment of tuberculosis.

Antiviral Activity

Both benzothiazole and pyrazole derivatives have shown antiviral properties . This suggests potential use in the treatment of viral infections.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the broad range of activities exhibited by similar compounds . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

Mechanism of Action

Target of Action

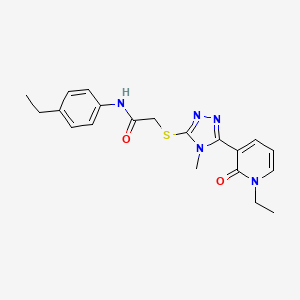

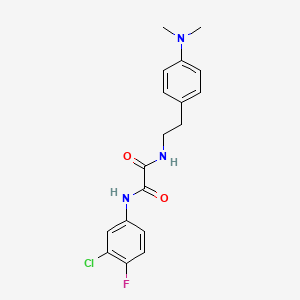

The compound contains a benzothiazole moiety, which is found in many biologically active compounds such as antimicrobial drug sulfathiazole and antiretroviral drug Ritonavir . It also contains a pyrazole moiety, which is known to have a broad range of biological properties including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For example, benzothiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities , while pyrazole derivatives have been reported to show anti-inflammatory and analgesic activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the known activities of benzothiazole and pyrazole derivatives, it’s possible that it could affect pathways related to inflammation, pain perception, cell growth, and microbial growth .

Pharmacokinetics

Both benzothiazole and pyrazole moieties are known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Based on the known activities of benzothiazole and pyrazole derivatives, it could potentially have effects such as reducing inflammation, inhibiting microbial growth, or slowing tumor growth .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSQOSUUIHZSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)

![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)